molecular formula C12H12ClFN2O B1389736 3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride CAS No. 1185294-15-8

3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride

Cat. No.: B1389736
CAS No.: 1185294-15-8
M. Wt: 254.69 g/mol
InChI Key: VFIHWDZAUPOXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and IUPAC Classification

The compound 3-(3-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine hydrochloride belongs to the class of fused heterocyclic systems. Its IUPAC name is derived from the bicyclic framework consisting of an isoxazole ring fused to a partially saturated pyridine moiety. The numbering begins at the oxygen atom of the isoxazole ring, with the pyridine ring fused at positions 4 and 5. The "4,5,6,7-tetrahydro" designation indicates the saturation of four carbon atoms in the pyridine ring, reducing its aromaticity. The 3-fluorophenyl substituent is attached to the isoxazole ring at position 3, while the hydrochloride salt forms via protonation of the pyridine nitrogen.

The molecular formula is C₁₂H₁₂ClFN₂O , with a molar mass of 254.69 g/mol. Key structural features include:

  • A fused isoxazolo[4,5-c]pyridine core.
  • A 3-fluorophenyl group at position 3 of the isoxazole ring.
  • A tetrahydro-pyridine ring system with one tertiary nitrogen atom.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₂H₁₂ClFN₂O
Molar Mass 254.69 g/mol
CAS Number 1185294-15-8
SMILES Notation FC1=CC(C2=NOC3=C2CNCC3)=CC=C1.Cl

Historical Context in Heterocyclic Compound Research

The synthesis of fused isoxazole-pyridine systems emerged as a strategic focus in the 2010s, driven by their structural similarity to bioactive natural products. Early work by Gunasekaran et al. (2013) demonstrated the regioselective formation of pyrazolopyridines via multicomponent reactions involving 5-aminopyrazoles and CH-acids. This methodology laid the groundwork for analogous isoxazole-based systems.

A pivotal advancement occurred in 2014, when Baruchello et al. reported the synthesis of 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridines as heat shock protein 90 (Hsp90) inhibitors. The incorporation of a 3-fluorophenyl group was inspired by structure-activity relationship (SAR) studies showing enhanced binding affinity through hydrophobic interactions with the Hsp90 ATPase domain. The hydrochloride salt form improved aqueous solubility, facilitating pharmacological evaluation.

Table 2: Milestones in Heterocyclic Synthesis

Year Contribution Reference
2011 Regioselective pyrazolopyridine synthesis
2013 Trifluoroacetyl-directed cyclization methods
2014 First Hsp90 inhibition reported
2017 Scalable synthesis protocols developed

Significance in Modern Medicinal Chemistry

This compound exemplifies the integration of fluorine chemistry and heterocyclic design to optimize drug-like properties. The 3-fluorophenyl group contributes to:

  • Enhanced metabolic stability due to reduced cytochrome P450-mediated oxidation.
  • Improved lipophilicity (clogP ≈ 2.1), balancing membrane permeability and solubility.
  • Electronic modulation of the isoxazole ring, favoring π-stacking interactions in enzyme binding pockets.

In Hsp90 inhibition, the tetrahydro-pyridine nitrogen coordinates with conserved water molecules in the ATP-binding site, while the isoxazole oxygen forms hydrogen bonds with Asp93 and Gly97 residues. This dual interaction mechanism has spurred interest in oncology, particularly for targeting chemotherapy-resistant cancers.

Table 3: Pharmacological Relevance

Property Impact
Hsp90 IC₅₀ 42 nM (in vitro, fluorescence polarization assay)
Antiproliferative Activity IC₅₀ = 720 nM (K562 leukemia cells)
Selectivity >100-fold vs. HDAC6 (derivative 29)

Ongoing research explores hybrid derivatives, such as compound 29 bearing a hydroxamic acid substituent, which inhibits both Hsp90 and histone deacetylase 6 (HDAC6). This dual-target approach aims to overcome tumor resistance mechanisms while minimizing off-target effects.

The compound’s commercial availability (e.g., CAS 1185294-15-8 from Matrix Scientific and BLD Pharm) underscores its utility as a building block in high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

3-(3-fluorophenyl)-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O.ClH/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)16-15-12;/h1-3,6,14H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIHWDZAUPOXIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1ON=C2C3=CC(=CC=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride is a heterocyclic compound with significant biological activity. This compound is characterized by its unique molecular structure, which includes a fluorinated phenyl group and an isoxazole-pyridine framework. Its molecular formula is C12H12ClFN2OC_{12}H_{12}ClFN_2O with a molecular weight of approximately 254.69 g/mol .

Antiviral Properties

Recent studies have highlighted the potential of heterocyclic compounds, including derivatives like this compound, in antiviral applications. Notably, compounds with similar structures have shown activity against various viruses:

Cytotoxicity and Cell Proliferation

The cytotoxic effects of this compound have been evaluated in various cell lines:

  • IC50 Values : Preliminary data suggest that related compounds exhibit IC50 values in the nanomolar range against cancer cell lines such as L1210 mouse leukemia cells . This indicates potential for further development in anticancer therapies.

The mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the presence of the isoxazole and pyridine rings plays a crucial role in modulating biological pathways involved in cell proliferation and viral replication.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsEC50/IC50 ValuesNotes
Anti-HIVVarious derivatives~3.98 μMHigh therapeutic index
CytotoxicityL1210 cellsNanomolar rangePotential for anticancer applications
AntiviralHeterocyclic analogsVaries (micromolar)Inhibitory effects on viral replication

Case Study: Antiviral Efficacy

In a comparative study on heterocyclic compounds for antiviral efficacy against HIV-1 and other viruses, derivatives structurally related to this compound were tested. Results indicated that modifications to the fluorine substituent could enhance antiviral potency while maintaining low cytotoxicity .

Scientific Research Applications

Pharmacological Research

Neuropharmacology:
This compound has been studied for its potential neuroprotective effects. Its isoxazole ring structure is known to interact with various neurotransmitter systems, making it a candidate for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Initial studies suggest that it may enhance cognitive function and reduce neuroinflammation .

Antidepressant Properties:
Research has indicated that derivatives of isoxazole compounds can exhibit antidepressant-like effects. The specific compound may modulate serotonin and norepinephrine levels in the brain, similar to existing antidepressants .

Anticancer Activity:
Preliminary investigations have shown that 3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride might possess anticancer properties by inhibiting cell proliferation in certain cancer cell lines. Further studies are required to elucidate its mechanism of action and therapeutic potential against various cancers .

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for synthesizing novel pharmaceuticals. Its structural features allow medicinal chemists to modify the molecule to enhance efficacy and selectivity for specific biological targets. This adaptability makes it valuable in the design of new therapeutic agents .

Structure-Activity Relationship (SAR) Studies:
Research involving SAR studies has been conducted to understand how modifications to the isoxazole ring and the attached phenyl group affect biological activity. Such studies are crucial for optimizing drug candidates before clinical trials .

Material Science

Polymer Chemistry:
In material science, compounds like this compound can be utilized in the development of advanced materials due to their unique electronic properties. They may serve as additives or modifiers in polymer formulations to enhance thermal stability or mechanical properties .

  • Neuroprotective Effects:
    A study published in a pharmacology journal explored the neuroprotective effects of isoxazole derivatives on neuronal cell cultures exposed to oxidative stress. The results indicated that these compounds significantly reduced cell death and oxidative damage .
  • Antidepressant Activity:
    In a preclinical model of depression, researchers administered the compound to rodents subjected to chronic stress. Behavioral assessments showed significant improvements in mood-related behaviors compared to control groups treated with standard antidepressants .
  • Anticancer Research:
    A recent investigation into the anticancer properties of this compound demonstrated its ability to inhibit proliferation in breast cancer cell lines by inducing apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazolo-Pyridine Scaffolds

3-Benzo[1,3]dioxol-5-yl-4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridine Hydrochloride
  • Molecular Formula : C₁₃H₁₃ClN₂O₃
  • Molecular Weight : 280.71 g/mol
  • Key Difference : Substitution at C-3 with a benzodioxole group instead of 3-fluorophenyl.
Compound 141b (4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]pyridine Derivative)
  • Key Feature: N-5 substitution with a resorcinol carboxamide and a hydroxamic acid residue at C-3.
  • Activity : Dual inhibition of Hsp90 (IC₅₀ = 0.8 µM) and HDAC6 (IC₅₀ = 1.2 µM), with potent antiproliferative effects in human tumor cell lines .

Isoxazole-Containing Anticancer Agents

3,5-Diaryl Isoxazoline Derivatives (Compound 32)
  • Structure : Combines isoxazoline with pyrrolo-benzodiazepine.
  • Activity : Induces G0/G1 cell cycle arrest, caspase-3 activation, and apoptosis in leukemia models .
3,4-Isoxazolediamides
  • Key Feature : Isoxazole core with diamide substituents.
  • Activity: Binds Hsp90 with nanomolar affinity (IC₅₀ = 130–750 nM) and exhibits cytotoxicity .
  • Comparison : The tetrahydro-isoxazolo-pyridine scaffold of the target compound may offer improved solubility and blood-brain barrier penetration due to its reduced planarity .

Non-Isoxazole Heterocyclic Analogues

4,5,6,7-Tetrahydro-thieno[3,2-c]pyridine Derivatives
  • Example : Clopidogrel bisulphate intermediate.
  • Activity : Antiplatelet activity (unrelated to cancer).
  • Comparison: Replacement of thieno with isoxazolo-pyridine alters target specificity, shifting from cardiovascular to oncology applications .
3-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Hydrochloride
  • Molecular Formula : C₉H₁₆ClN₃
  • Activity: Unknown, but pyrazolo-pyridines are explored for kinase inhibition.
  • Comparison : The isoxazole ring in the target compound may confer stronger Hsp90 binding compared to pyrazole .

Q & A

Basic Questions

Q. What are the recommended safety and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for weighing or handling powdered forms to avoid inhalation .
  • Waste Disposal : Segregate organic and aqueous waste. Collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .
  • Contingency Plans : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent contamination.

Q. How can researchers verify the structural identity and purity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the fluorine substitution pattern and isoxazolo-pyridine backbone. Compare chemical shifts with structurally similar compounds (e.g., chlorophenyl analogs) .
  • HPLC-MS : Employ reverse-phase chromatography (C18 column, 0.1% formic acid in acetonitrile/water) with UV detection (254 nm) and mass spectrometry to assess purity (>95%) and detect trace impurities .

Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?

  • Methodological Answer :

  • Synthesis Workflow :

Cyclization : Start with 3-fluoro-phenylacetylene and a tetrahydroisoxazole precursor under acidic conditions (e.g., HCl/ethanol) .

Salt Formation : React the free base with hydrochloric acid in anhydrous ether to precipitate the hydrochloride salt.

  • Yield Optimization :
  • Catalyst Screening : Test Pd/C or CuI for cyclization efficiency.
  • Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., over-fluorination).

Advanced Questions

Q. How can contradictory pharmacological data (e.g., varying IC50_{50} values) be resolved across studies?

  • Methodological Answer :

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability.
  • Structural Analog Comparison : Compare results with chlorophenyl or methylphenyl analogs to isolate fluorine’s electronic effects on target binding .
  • Meta-Analysis : Use computational tools (e.g., molecular docking) to model ligand-receptor interactions and validate discrepancies .

Q. What strategies are effective for impurity profiling during scale-up synthesis?

  • Methodological Answer :

  • Impurity Identification :
Impurity TypeSourceDetection Method
Unreacted precursorsIncomplete cyclizationHPLC retention time
Isomeric byproductsRing-opening during acid step19F^{19}F-NMR
  • Mitigation : Optimize reaction stoichiometry (e.g., 1.2 eq HCl) and implement flash chromatography for purification.

Q. How do in vitro and in vivo metabolic stability profiles differ, and what adjustments are needed for translational studies?

  • Methodological Answer :

  • In Vitro Models : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor demethylation or fluorine loss via LC-MS/MS.
  • In Vivo Adjustments :
  • Formulation : Prepare PEG-based suspensions to enhance bioavailability if poor solubility is observed.
  • Dosing Regimen : Adjust frequency based on half-life data from pharmacokinetic studies in rodent models.

Q. What computational approaches are suitable for predicting this compound’s off-target interactions?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to screen against kinase or GPCR libraries, focusing on conserved binding pockets.
  • QSAR Modeling : Train models using datasets from pyridine derivatives to predict ADMET properties and potential toxicity .

Data Contradiction Analysis Example

Scenario : Conflicting reports on the compound’s solubility in aqueous buffers.

  • Resolution Workflow :
    • Variable Testing : Measure solubility at pH 2 (simulated gastric fluid) vs. pH 7.4 (physiological buffer).
    • Counterion Effects : Compare hydrochloride salt vs. free base solubility using UV-Vis spectroscopy.
    • Literature Cross-Reference : Review data from structurally related compounds (e.g., 4-methylphenyl analog ) to identify trends.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride
Reactant of Route 2
3-(3-Fluoro-phenyl)-4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.